1-Bromotetradec-1-yne
Description
1-Bromotetradec-1-yne is a terminal bromoalkyne with the molecular formula C₁₄H₂₅Br. Structurally, it consists of a 14-carbon chain with a bromine atom and a triple bond at the first carbon (Figure 1). Terminal alkynes like this compound are highly reactive due to the electron-withdrawing effect of the triple bond, which polarizes the C-Br bond, facilitating nucleophilic substitution or elimination reactions. While direct experimental data for this compound are scarce in the provided evidence, its properties can be extrapolated from shorter-chain analogs like 1-bromohex-1-yne (C₆H₉Br) and bromoalkanes such as 1-bromopentane (C₅H₁₁Br) .
Properties
CAS No. |
13958-33-3 |
|---|---|
Molecular Formula |
C14H25Br |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
1-bromotetradec-1-yne |
InChI |
InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-12H2,1H3 |
InChI Key |
OQZQKNQZFBAMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 1-bromotetradec-1-yne with structurally related brominated hydrocarbons:
Key Observations :
- Chain Length : Longer chains (e.g., C₁₄ vs. C₆) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.
- Triple Bond vs. Single Bond : Bromoalkynes exhibit higher reactivity than bromoalkanes due to the sp-hybridized carbon’s electronegativity, which enhances the leaving group ability of Br⁻.
- Boiling Points : Bromoalkanes generally have higher boiling points than bromoalkynes of similar chain length due to stronger van der Waals forces in saturated hydrocarbons.
Nucleophilic Substitution
- This compound: Predicted to undergo Sonogashira coupling or elimination reactions, forming extended conjugated systems.
- 1-Bromohex-1-yne : Used in cross-coupling reactions to synthesize alkynylated pharmaceuticals or polymers .
- 1-Bromopentane : Primarily undergoes SN2 reactions (e.g., Grignard reagent formation) due to its saturated structure .
Stability and Hazard Considerations
- Bromoalkynes : The triple bond increases susceptibility to polymerization or explosive decomposition under heat or light, necessitating storage in inert atmospheres.
- Bromoalkanes : Less reactive but still hazardous; 1-bromopentane requires precautions against skin/eye contact and inhalation .
Analytical Characterization
This compound can be characterized using techniques similar to those in for brominated indoles:
- ¹H/¹³C-NMR: The terminal alkyne proton (δH ~2.0–3.0 ppm) and quaternary sp-carbon (δC ~70–90 ppm) are diagnostic .
- Mass Spectrometry : HRESIMS would confirm the molecular formula via isotopic patterns (e.g., Br’s 1:1 M/M+2 ratio) .
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